molecular formula C14H30 B3045219 2,2,4,4-Tetramethyldecane CAS No. 103275-97-4

2,2,4,4-Tetramethyldecane

Cat. No.: B3045219
CAS No.: 103275-97-4
M. Wt: 198.39 g/mol
InChI Key: ARMZMLKGTHUCBR-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyldecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30. This compound is characterized by its four methyl groups attached to the second and fourth carbon atoms of the decane chain. It is a colorless liquid at room temperature and is known for its stability and low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyldecane can be achieved through various methods, including:

    Alkylation of Decane: One common method involves the alkylation of decane with methyl groups using a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high temperature and pressure conditions to ensure complete alkylation.

    Grignard Reaction: Another method involves the use of Grignard reagents. For example, reacting 2,4-dimethylpentylmagnesium bromide with 2,4-dimethylpentyl chloride can yield this compound after hydrolysis.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of suitable precursors. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyldecane primarily undergoes reactions typical of alkanes, including:

    Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Halogenation: It can react with halogens such as chlorine or bromine under UV light to form halogenated derivatives.

    Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Oxygen: For combustion reactions.

    Halogens (Cl2, Br2): For halogenation reactions, typically under UV light.

    Catalysts (e.g., Zeolites): For cracking reactions.

Major Products Formed

    Carbon Dioxide and Water: From combustion.

    Halogenated Alkanes: From halogenation.

    Smaller Hydrocarbons: From cracking.

Scientific Research Applications

2,2,4,4-Tetramethyldecane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: It serves as a solvent in various biological assays and experiments.

    Medicine: It is investigated for its potential use in drug delivery systems due to its stability and low reactivity.

    Industry: It is used as a component in lubricants and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyldecane is primarily related to its physical properties rather than chemical reactivity. Its stability and low reactivity make it an ideal solvent and carrier in various applications. It does not interact significantly with biological molecules, making it a suitable medium for delivering other active compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethyloctane
  • 2,2,4,4-Tetramethylhexane
  • 2,2,4-Trimethylpentane

Uniqueness

Compared to similar compounds, 2,2,4,4-Tetramethyldecane has a longer carbon chain, which contributes to its higher boiling point and greater stability. Its unique structure with four methyl groups provides distinct physical properties that are advantageous in specific industrial and research applications.

Properties

IUPAC Name

2,2,4,4-tetramethyldecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-7-8-9-10-11-14(5,6)12-13(2,3)4/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMZMLKGTHUCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908303
Record name 2,2,4,4-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103275-97-4
Record name Decane, 2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103275974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-Tetramethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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